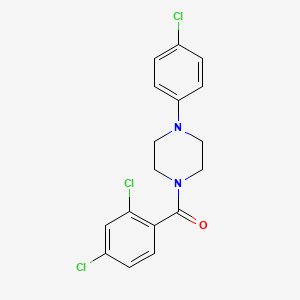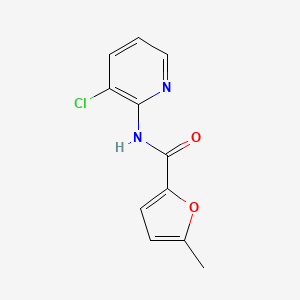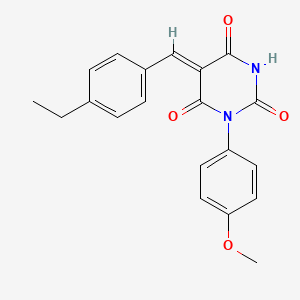![molecular formula C22H23ClN2O2 B3442785 4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3442785.png)
4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol
Overview
Description
4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CM-157 and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Mechanism of Action
The mechanism of action of CM-157 involves its ability to bind to and activate specific serotonin receptors, namely 5-HT1A and 5-HT7 receptors. This activation leads to an increase in the release of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive and emotional processes.
Biochemical and Physiological Effects
Studies have shown that CM-157 has various biochemical and physiological effects, including an increase in dopamine and acetylcholine release, improved cognitive function and memory, and reduced anxiety and depression-like behavior in animal models. CM-157 has also been shown to have a neuroprotective effect, protecting against neuronal damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using CM-157 in lab experiments is its specificity for serotonin receptors, which allows for targeted manipulation of these receptors. However, one limitation is the lack of human studies, which limits our understanding of its potential therapeutic effects.
Future Directions
For research on CM-157 include studying its effects on other neurotransmitter systems, such as glutamate and GABA, and investigating its potential therapeutic effects on other neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of CM-157 and its safety profile.
Scientific Research Applications
CM-157 has been studied for its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been found to modulate the activity of serotonin receptors, which are implicated in these disorders. CM-157 has also been studied for its potential to improve cognitive function and memory.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-22(2,27)11-10-17-6-8-18(9-7-17)21(26)25-14-12-24(13-15-25)20-5-3-4-19(23)16-20/h3-9,16,27H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUYCGXYZNLNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442706.png)
![3,6,6-trimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3442712.png)
![9-benzyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B3442715.png)
![4-(1-azepanyl)-1-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3442723.png)



![methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3442741.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B3442747.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442758.png)
![1-[(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3442770.png)
![1-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B3442777.png)

![4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3442807.png)